Silux
Overview
Description
Silux is a compound that belongs to the family of siloxane polymers, commonly known as silicones. These compounds are characterized by their unique inorganic-organic polymer structure, which imparts a range of advantageous properties. Siloxane polymers are widely used in various applications, including pharmaceuticals, medical devices, nautical sealants, and high-temperature lubricants .
Scientific Research Applications
Siloxane polymers have a wide range of scientific research applications due to their unique properties
Chemistry: Used as catalysts and reagents in various chemical reactions.
Industry: Applied in the production of high-temperature lubricants, sealants, and coatings.
Mechanism of Action
Silux, also known as Bisphenol A-glycidyl methacrylate (Bis-GMA)
, is a resin commonly used in dental composite, dental sealants, and dental cement . It is the diester derived from methacrylic acid and the bisphenol A diglycidyl ether . Here is an overview of its mechanism of action:
Target of Action
The primary targets of Bis-GMA are the surfaces of teeth and dental materials. It is used to bond orthodontic resins to enamel and ceramic materials . The use of phosphoric acid results in an acid-etched surface on enamel that creates an effective mechanical bond with the Bis-GMA enamel bonding agent .
Mode of Action
Bis-GMA’s mechanism of action involves the carbon-carbon interaction of the methacrylate groups in the polymer to attach the substance to the workable surface . The large size of the difunctional monomer allows for lower volatility, a lesser degree of polymerization shrinkage, rapid hardening, and development of stronger resins .
Biochemical Pathways
Bis-GMA can affect estrogen-sensitive organs or cells. The estrogenic effect of bisphenol A is targeted because bisphenol A is present as an impurity in some resins (Bis-GMA) and as a degradation product from other resins .
Pharmacokinetics
It is known that bis-gma-based resins have lower polymerization shrinkage, are non-volatile, have lower exothermic properties, and greater compressive strength compared to acrylic resins .
Result of Action
The short-term administration of Bis-GMA can induce changes in estrogen-sensitive organs or cells . The risk of estrogenic effects from treatments using bis-gma-based resins is considered insignificant . In terms of mechanical properties, Bis-GMA-based composites have been found to have high flexural strength and stiffness .
Action Environment
The action, efficacy, and stability of Bis-GMA can be influenced by environmental factors. For example, the presence of moisture can inhibit the polymerization process of the epoxy resin . Additionally, Bis-GMA-based composites can be affected by food-simulating liquids, which can lead to wear, degradation, and staining .
Future Directions
Biochemical Analysis
Biochemical Properties
Bis-GMA is a type of bisphenol A (BPA) derivative . It is used in dental restorations due to its ability to form a strong, durable bond with tooth structure . The nature of these interactions is primarily physical, involving forces such as van der Waals forces and hydrogen bonding .
Cellular Effects
The effects of Bis-GMA on cells are complex and multifaceted. It has been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Bis-GMA interacts with various biomolecules within the cell . These interactions can lead to changes in gene expression and enzyme activity, which in turn can influence cellular function . The exact nature of these interactions and their consequences are still being investigated .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis-GMA can change over time . This is due to factors such as the stability of the compound, its rate of degradation, and the long-term effects of its interactions with cellular components .
Dosage Effects in Animal Models
The effects of Bis-GMA in animal models can vary depending on the dosage . At high doses, Bis-GMA can have toxic or adverse effects . At lower doses, it may have beneficial effects, such as improving the strength and durability of dental restorations .
Metabolic Pathways
Bis-GMA is involved in various metabolic pathways within the cell . It can interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels . The exact nature of these interactions and their consequences are still being investigated .
Transport and Distribution
Within cells and tissues, Bis-GMA is transported and distributed through various mechanisms . It can interact with transporters or binding proteins, which can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of Bis-GMA can have significant effects on its activity or function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Siloxane polymers can be synthesized through several methods, including the sol-gel process, vapor phase reaction, and solution precipitation . The sol-gel method is particularly significant for producing nano-sized silica particles. This method involves the preparation of a sol containing a precursor, a solvent, and a catalyst . Common precursors include tetramethoxysilane and tetraethoxysilane .
Industrial Production Methods: Industrial production of siloxane polymers often involves the melting of quartz sand and sodium carbonate at high temperatures (around 1300°C) to produce sodium silicate . This process, however, is associated with significant carbon dioxide emissions, which is a concern for environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: Siloxane polymers undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Siloxane polymers can be oxidized using reagents such as hydrogen peroxide or ozone under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of siloxane polymers can lead to the formation of silanol groups, while substitution reactions can introduce various functional groups into the polymer chain .
Comparison with Similar Compounds
Siloxane polymers are unique compared to other similar compounds due to their inorganic-organic hybrid structure. Similar compounds include:
Polyolefins: These are purely organic polymers and lack the inorganic silicon component found in siloxane polymers.
Fluorosilicones: These are modified siloxane polymers with fluorine atoms, which impart additional chemical resistance and stability.
Siloxane polymers stand out due to their versatility and wide range of applications, making them indispensable in various fields .
Properties
IUPAC Name |
[2-hydroxy-3-[4-[2-[4-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]phenyl]propan-2-yl]phenoxy]propyl] 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O8/c1-19(2)27(32)36-17-23(30)15-34-25-11-7-21(8-12-25)29(5,6)22-9-13-26(14-10-22)35-16-24(31)18-37-28(33)20(3)4/h7-14,23-24,30-31H,1,3,15-18H2,2,4-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFGWXWBFGVCKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(COC(=O)C(=C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30757-19-8, Array, 1565-94-2 (Parent) | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30757-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisphenol A-glycidyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adaptic | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012704744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silux | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7044841 | |
Record name | Bisphenol A glycidyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Aldrich MSDS] | |
Record name | Bisphenol A-glycidyl methacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1009 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1565-94-2, 12704-74-4, 83382-93-8 | |
Record name | Bisphenol A diglycidyl ether dimethacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1565-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisphenol A-glycidyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adaptic | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012704744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silux | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bisphenol A glycidyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)] bismethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYLIDENEDIPHENYL BISOXYHYDROXYPROPYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/454I75YXY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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